N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves multiple steps. One common method starts with the reaction of 2,3-dimethylaniline with ethyl acetoacetate under acidic or basic conditions to form an intermediate. This intermediate is then cyclized to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: Shares a similar aromatic structure but differs in the functional groups attached.
Dexmedetomidine: Although structurally different, it shares some pharmacological properties and is used in similar therapeutic contexts
Uniqueness
N-(2,3-DIMETHYLPHENYL)-4-HO-2-OXO-1-PENTYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups and the quinoline core. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-8-14-25-19-13-7-6-11-17(19)21(26)20(23(25)28)22(27)24-18-12-9-10-15(2)16(18)3/h6-7,9-13,26H,4-5,8,14H2,1-3H3,(H,24,27) |
InChI Key |
SRUGZRUYCZLZAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC(=C3C)C)O |
Origin of Product |
United States |
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